molecular formula C4H6O2 B1602337 gamma-Butyrolactone-d6 CAS No. 77568-65-1

gamma-Butyrolactone-d6

Cat. No.: B1602337
CAS No.: 77568-65-1
M. Wt: 92.13 g/mol
InChI Key: YEJRWHAVMIAJKC-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Butyrolactone-d6, also known as deuterated gamma-Butyrolactone, is a deuterium-labeled analog of gamma-Butyrolactone. This compound is a colorless, hygroscopic liquid with a weak characteristic odor. It is primarily used as a solvent and reagent in various chemical reactions and scientific research applications.

Mechanism of Action

Target of Action

Gamma-Butyrolactone-d6, also known as GBL, primarily targets the GABA B receptors . These receptors are part of the gamma-aminobutyric acid system, the chief inhibitory neurotransmitter in the mammalian central nervous system . GBL also binds to cytoplasmic receptor proteins, many of which are involved in the regulation of specific antibiotic biosynthesis clusters .

Mode of Action

Upon administration, this compound interacts with its targets by binding to the GABA B receptors . This binding action results in a bidirectional effect on the receptors, depending on the subunit of the GIRK (G-protein-dependent ion inwardly rectifying potassium) channel involved . Additionally, GBL binds to cytoplasmic receptor proteins and inhibits their binding to specific DNA targets . Most of these receptor proteins act as repressors, so that binding to GBL induces expression of the target genes .

Biochemical Pathways

This compound affects the gamma-aminobutyric acid (GABA) pathway . The binding of GBL to the GABA B receptors influences the function of the GIRK channels, leading to changes in the neuronal excitability . Furthermore, the binding of GBL to cytoplasmic receptor proteins influences the expression of genes involved in specific antibiotic biosynthesis clusters .

Pharmacokinetics

It is known that gbl is rapidly converted into ghb (gamma-hydroxybutyric acid) by paraoxonase (lactonase) enzymes, found in the blood . GBL is more lipophilic (fat soluble) than GHB, and so is absorbed faster and has higher bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a prodrug for gamma-hydroxybutyric acid (GHB) . GHB acts as a central nervous system depressant with effects similar to those of barbiturates . The binding of GBL to cytoplasmic receptor proteins also leads to the induction of gene expression, influencing the production of antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, GBL is hydrolyzed under basic conditions, such as in a sodium hydroxide solution, into sodium gamma-hydroxybutyrate, the sodium salt of gamma-hydroxybutyric acid . In acidic water, a mixture of the lactone and acid forms exists in an equilibrium . These environmental conditions can therefore affect the conversion of GBL to GHB and its subsequent bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Butyrolactone-d6 can be synthesized through the dehydrogenation of deuterated 1,4-butanediol. This process involves heating the deuterated 1,4-butanediol in the presence of a copper catalyst at temperatures ranging from 180°C to 300°C. The reaction yields this compound with high efficiency .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as the laboratory preparation. The dehydrogenation of deuterated 1,4-butanediol is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The purification process involves liquid-gas-phase extraction to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Gamma-Butyrolactone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Gamma-Butyrolactone-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Gamma-Butyrolactone-d6 is similar to other gamma-butyrolactone analogs, such as:

This compound is unique due to its deuterium labeling, which makes it valuable for tracing studies and understanding metabolic pathways.

Properties

IUPAC Name

3,3,4,4,5,5-hexadeuteriooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRWHAVMIAJKC-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583840
Record name Dihydro-d2-2(3H)-furanone-3,3,4,5-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77568-65-1
Record name Dihydro-d2-2(3H)-furanone-3,3,4,5-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77568-65-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

430 parts of 4-butyrolactone and 47 parts of trimethylbenzylammonium chloride are initially taken in a 1 l stirred reactor which is equipped with a thermometer, inlet tubes for phosgene and hydrogen chloride and 2 low-temperature coolers set at -20° C. and -70° C. respectively. The mixture is heated to 130° C. 560 parts of phosgene and 120 parts of hydrogen chloride are passed in over 5.5 hours. Thereafter, nitrogen is passed in until the reaction mixture no longer contains any phosgene. Working up by distillation gives 620 g of 4-chlorobutyryl chloride and 30.5 g of butyrolactone. The distillation residue of 75 g, which consists of the catalyst and chlorobutyroyloxybutyryl chloride, can be reused for further batches. The yield of 4-chlorobutyryl chloride is 88 mol %, based on butyrolactone used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 2-benzoylpyrrole (II, 20.0 g, 117 mmoles) in 50 mL of anhydrous tetrahydrofuran was added dropwise to a nitrogen blanketed stirred suspension of sodium hydride (129 mmoles) in 300 mL of anhydrous tetrahydrofuran over the course of 30 minutes. The reaction mixture was stirred under a nitrogen atmosphere for 1 hour after which gas evolution had ceased. The tetrahydrofuran was then evaporated under reduced pressure to leave the 1-sodio-2-benzoylpyrrole as a yellow solid gamma-Butyrolactone (11.0 g, 128 mmoles) was added to the solid and this mixture was protected from moisture with a calcium sulfate drying tube and heated to 135° C. for 5 hours. After being cooled to room temperature, the resulting solid was dissolved in 1% aqueous sodium hydroxide (500 mL) and extracted with ethyl ether (2×300 mL). The aqueous phase was then acidified to pH 2 by dropwise addition of concentrated hydrochloric acid with vigorous stirring. The acidified aqueous solution was extracted with two portions of ethyl acetate (350 mL, 150 mL) and the combined ethyl acetate extracts were dried over anhydrous sodium sulfate and evaporated under reduced pressure to give 4-(2-benzoylpyrrol-1-yl)butyric acid (III, 27.61 g, 92%). 1H NMR (CDCl3): delta 2.18 (m, 2H), 2.40 (t, J=7 Hz), 4.48 (t, J=7 Hz, 2H), 6.17 (m, 1H), 6.75 (m, 1H); 6.99 (m, 1H), 7.41-7.55 (complex m, 3H), 7.77 (m, 2H). This acid was of sufficient purity to proceed with the esterification step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
129 mmol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a manner similar to that described in Example 1 15 mL/h of 2,5-dihydrofuran and 32 mL/h of water were passed at 220° C. over 149 g of a catalyst containing copper and magnesium on silicon dioxide (composition: copper, calculated as Cuo: 43.0 wt %; magnesium, calculated as MgO: 18.0 wt %; silicate, calculated as SiO2 : 35.0 wt %; barium, calculated as BaO: 1 wt %; chromium, calculated as Cr2O3 : 0.6 wt %; zinc, calculated as ZnO: 0.4 wt %; sodium, calculated as Na2O: 0.2 wt %; the remainder being predominantly carbonate; all data based on the total weight of the catalyst; prepared by concurrent precipitation from a solution of the metal salts and sodium silicate (waterglass) with sodium carbonate, drying of the precipitate, extrusion to extrudates using talcum as molding auxiliary and calcination at 500° C., and reduction in a manner similar to that described in Example 1). At a conversion of 97%, γ-butyrolactone was obtained with a selectivity of 85% (2,3-dihydrofuran: 1.4%; furan: 3%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
[Compound]
Name
catalyst
Quantity
149 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example 1 10 mL/h of 2,3-dihydrofuran and 8 mL/h of water were passed at 220° C. in a stream of carrier gas comprising 13 L/h of hydrogen over 47 g of the rhenium-on-activated charcoal catalyst described in Example 5 (reactor volume: 100 mL). At a conversion of 99.5%, γ-butyrolactone was formed with a selectivity of 98% (tetrahydrofuran: 0.3%; 4-hydroxybutyraldehyde: 0.5%; remainder: small amounts of various non-analyzed low-boiling fractions).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
47 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods V

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Cr2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
BaO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Butyrolactone-d6
Reactant of Route 2
gamma-Butyrolactone-d6
Reactant of Route 3
gamma-Butyrolactone-d6
Reactant of Route 4
gamma-Butyrolactone-d6
Reactant of Route 5
gamma-Butyrolactone-d6
Reactant of Route 6
gamma-Butyrolactone-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.